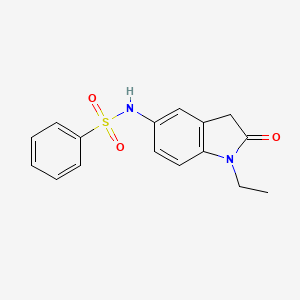
N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide involves several steps. One efficient protocol includes the following reactions:
Chemical Reactions Analysis
This compound has been investigated for its biological activities. It exhibits potential as an anticancer agent . Further studies are needed to explore its reactivity in various contexts.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
A study synthesized derivatives of N-substituted benzenesulfonamide and evaluated them for antimicrobial and anticancer activities. The compounds exhibited promising results, with some being more active than standard drugs like carboplatin against certain cell lines. QSAR studies indicated that the antimicrobial activity of isatin derivatives against different microbial strains was governed by lipophilic and topological parameters (Kumar et al., 2014).
Antihyperglycemic Evaluation
A series of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized and screened for their antihyperglycemic activity. Several compounds from this series were identified as active antihyperglycemic agents, showing significant serum glucose reduction (Eissa).
Catalysis and Chemical Synthesis
N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives were part of a study involving the synthesis of ligands and air-stable complexes used for transfer hydrogenation of various substrates. These compounds demonstrated high activity in transfer hydrogenation, being able to operate effectively in the presence of air and without the need for basic additives (Ruff et al., 2016).
Antiproliferative Activity
A study synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The compounds showed significant antiproliferative activity against various tumor cell lines, with certain derivatives showing higher activity than standard anticancer drugs (Motavallizadeh et al., 2014).
Urease Inhibition
A study focused on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamides derivatives as potential urease inhibitors, aiming to treat gastric and peptic ulcers as well as hepatic encephalopathy. The synthesized compounds exhibited excellent anti-urease activity, suggesting their potential as lead candidates for the synthesis of potent urease inhibitors (Irshad et al., 2021).
Mecanismo De Acción
Target of Action
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, also known as N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is a compound that has been found to have significant biological activityIndole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biologically vital properties . These interactions can lead to changes in the cellular environment, contributing to their therapeutic effects.
Biochemical Pathways
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide likely affects several biochemical pathways due to its broad-spectrum biological activities . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and influence multiple biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOZLTXPKUATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

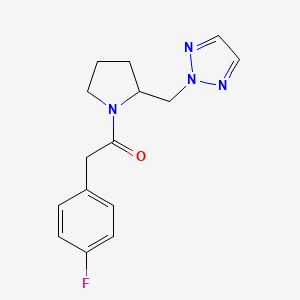
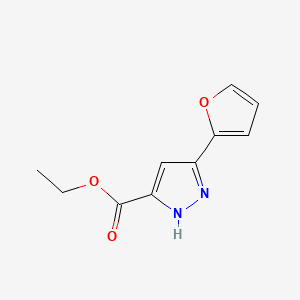
![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)
![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)
![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)
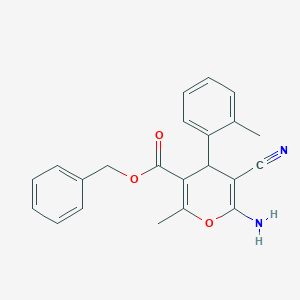
![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)
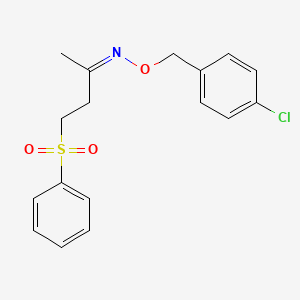
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)
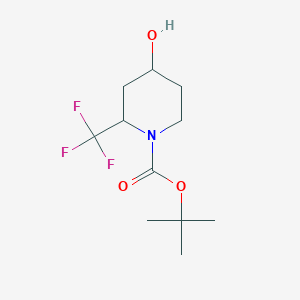
![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)
